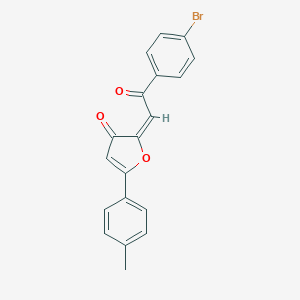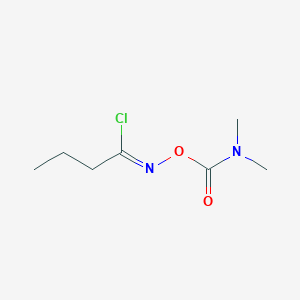![molecular formula C25H23Cl2N3O3 B236430 2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236430.png)
2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide, also known as MLN8237, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a role in cell division and is overexpressed in many types of cancer. MLN8237 has shown promise as a potential cancer therapy, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
作用机制
2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide acts as a selective inhibitor of Aurora A kinase, which is overexpressed in many types of cancer. Aurora A kinase plays a role in cell division and is required for the proper alignment and separation of chromosomes during mitosis. Inhibition of Aurora A kinase by this compound disrupts this process, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of Aurora A kinase, this compound has been shown to inhibit the phosphorylation of several downstream targets, including histone H3 and p53. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound can inhibit tumor growth and metastasis, and can improve survival in animal models of cancer.
实验室实验的优点和局限性
2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide has several advantages as a research tool for studying cancer biology. It is a selective inhibitor of Aurora A kinase, which is overexpressed in many types of cancer and plays a critical role in cell division. This compound has been extensively studied and is commercially available for research purposes. However, there are also limitations to its use. This compound has been shown to have off-target effects on other kinases, which may complicate its interpretation in some experimental contexts. Additionally, this compound has not yet been approved for clinical use, and its safety and efficacy in humans are still being evaluated.
未来方向
There are several future directions for research with 2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the development of combination therapies that include this compound, such as with chemotherapy or radiation therapy. Another area of interest is the identification of biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from treatment. Additionally, there is ongoing research into the safety and efficacy of this compound in humans, which will be important for determining its potential as a cancer therapy.
合成方法
The synthesis of 2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide involves several steps, including the reaction of 4-nitrophenylpiperazine with 4-methoxybenzoyl chloride to form 4-(4-methoxybenzoyl)-1-piperazinyl)phenol. This intermediate is then reacted with 2,4-dichlorobenzoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized for high yield and purity, and the compound is commercially available for research purposes.
科学研究应用
2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated efficacy against a variety of cancer types, including breast, lung, and ovarian cancers. This compound has also been investigated for its potential in combination with other cancer therapies, such as chemotherapy and radiation therapy.
属性
分子式 |
C25H23Cl2N3O3 |
|---|---|
分子量 |
484.4 g/mol |
IUPAC 名称 |
2,4-dichloro-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H23Cl2N3O3/c1-33-21-9-2-17(3-10-21)25(32)30-14-12-29(13-15-30)20-7-5-19(6-8-20)28-24(31)22-11-4-18(26)16-23(22)27/h2-11,16H,12-15H2,1H3,(H,28,31) |
InChI 键 |
NKZUMHZUVVXFHT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)


![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236366.png)
![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)

![4-ethyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236393.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B236396.png)

![methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B236409.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B236415.png)